1-(1H-Indol-7-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

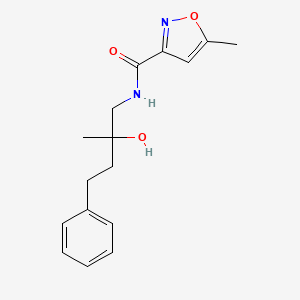

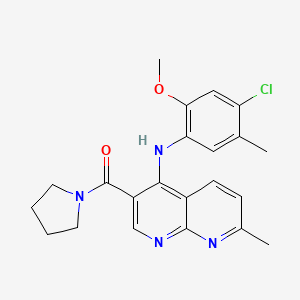

1-(1H-Indol-7-yl)ethanamine is a chemical compound with the CAS Number: 1007877-68-0 . It has a molecular weight of 160.22 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(1H-indol-7-yl)ethanamine . The InChI code is 1S/C10H12N2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,12H,11H2,1H3 .Scientific Research Applications

Biochemistry: Modulation of Cytokine Production

“1-(1H-Indol-7-yl)ethanamine” derivatives have been studied for their ability to modulate cytokine production, which is crucial in inflammatory responses. For instance, DPIE (2-(1,2-diphenyl-1H-indol-3-yl)ethanamine), a related compound, has shown to enhance pro-inflammatory cytokine expression in IL-1β-stimulated cells . This suggests potential applications in understanding and controlling inflammatory processes at the molecular level.

Pharmacology: Antibacterial Agents

Derivatives of indole-based ethanamines have been evaluated for their antibacterial properties. Research indicates that certain indolic molecules can inhibit the growth of Staphylococcus aureus, including drug-resistant strains like MRSA and VISA, with significant minimum inhibitory concentrations (MICs) . This points to their potential use in developing new antibacterial drugs.

Neuroscience: Neuroinflammatory Modulation

In neuroscience, compounds like “1-(1H-Indol-7-yl)ethanamine” could be pivotal in studying neuroinflammatory pathways. The modulation of cytokine production by related compounds suggests possible applications in neurodegenerative diseases where inflammation plays a key role .

Oncology: Cancer Immunotherapy

The role of indoleamine-2,3-dioxygenase (IDO) in cancer therapy is significant, and inhibitors of IDO are being explored to enhance cancer immunotherapy. Compounds structurally similar to “1-(1H-Indol-7-yl)ethanamine” are studied for their potential to modulate the immune system’s response to tumors.

Immunology: Host Defense Mechanisms

The interaction between cytokines and their receptors is vital for host defense against infections. Compounds like “1-(1H-Indol-7-yl)ethanamine” could be used to study and potentially enhance these interactions, providing insights into autoimmune diseases and infection responses .

Molecular Biology: Study of Protein-Protein Interactions

In molecular biology, the indole ring system is a core component of many biologically active molecules. Derivatives of “1-(1H-Indol-7-yl)ethanamine” could be designed to serve as probes for studying protein-protein interactions or signaling pathways, aiding in the understanding of complex biological processes.

Mechanism of Action

Target of Action

1-(1H-Indol-7-yl)ethanamine, an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses .

Biochemical Pathways

Indole derivatives have been found to influence a variety of biochemical pathways due to their interaction with multiple receptors . For instance, some indole derivatives have been found to inhibit the growth of Staphylococcus aureus, including MRSA and VISA strains .

Result of Action

Indole derivatives have been found to possess various biological activities, suggesting that they can induce a variety of molecular and cellular changes .

Safety and Hazards

Future Directions

Indole derivatives have been recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . Therefore, the study and development of indole derivatives, including 1-(1H-Indol-7-yl)ethanamine, could have significant implications for the pharmaceutical industry .

properties

IUPAC Name |

1-(1H-indol-7-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFUMIOHIKRRVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1007877-68-0 |

Source

|

| Record name | 1-(1H-indol-7-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2905069.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B2905070.png)

![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)

![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2905082.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)

![N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2905089.png)